molecular formula C16H15NO4 B2664913 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 651768-35-3

2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2664913
CAS No.: 651768-35-3
M. Wt: 285.299
InChI Key: WKTIKECKKLHBJH-UHFFFAOYSA-N
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Description

Historical Development of Benzo[de]isoquinoline Research

The benzo[de]isoquinoline scaffold, a polycyclic aromatic system fused with a naphthalimide core, has been a subject of interest since the mid-20th century. Early work focused on its synthesis as a fluorescent dye due to its extended π-conjugation system, which enables strong absorption and emission properties. The introduction of hydroxyethoxyethyl side chains, as seen in 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 651768-35-3), represents a modernization of this framework aimed at enhancing solubility and bioactivity.

Historically, naphthalimide derivatives gained prominence in the 1980s for their anticancer properties, particularly amonafide and mitonafide. Structural modifications, such as the addition of ether-linked hydroxyethoxyethyl groups, emerged in the 2000s to address limitations in pharmacokinetics and target specificity. The compound exemplifies this trend, combining the rigid aromatic core with flexible side chains to balance molecular recognition and physicochemical stability.

Significance in Medicinal Chemistry and Material Science

In medicinal chemistry, the benzo[de]isoquinoline-1,3-dione moiety serves as a privileged structure for designing enzyme inhibitors and fluorescent probes. The hydroxyethoxyethyl side chain introduces hydrogen-bonding capacity and water solubility, critical for interactions with biological targets such as carboxylester hydrolases. For instance, structurally analogous naphthalimide esters have been employed to assay lipase and esterase activity, leveraging their fluorescent response to enzymatic hydrolysis.

In material science, the compound’s planar aromatic core and polar side chains make it a candidate for organic semiconductors or sensors. The electron-deficient naphthalimide system can facilitate charge transport in thin-film transistors, while the hydroxyethoxyethyl group improves processability in polar solvents. Comparative studies of similar derivatives highlight tunable optical properties, with emission wavelengths sensitive to substituent effects.

Table 1: Key Molecular Properties of 2-(2-(2-Hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Property Value
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
SMILES O=C1N(CCOCCO)C(C2=CC=CC3=CC=CC1=C23)=O
Key Functional Groups Naphthalimide, hydroxyethoxyethyl

Current Research Landscape and Knowledge Gaps

Recent studies have explored the compound’s potential in enzyme-linked assays and optoelectronic devices, but critical gaps remain. For example, while its fluorescence properties are well-documented in analogous systems, direct investigations into quantum yield or Stokes shift for this specific derivative are lacking. Similarly, its reactivity toward nucleophiles or electrophiles has not been systematically characterized, limiting its application in bioconjugation or polymer chemistry.

In medicinal contexts, the compound’s ability to penetrate cellular membranes—a feature observed in related naphthalimides—has not been validated. Furthermore, the impact of the hydroxyethoxyethyl chain on off-target interactions (e.g., with serum albumin) requires clarification to assess therapeutic potential. Collaborative efforts between synthetic chemists and biophysicists are needed to address these questions and expand the compound’s utility.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-8-10-21-9-7-17-15(19)12-5-1-3-11-4-2-6-13(14(11)12)16(17)20/h1-6,18H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIKECKKLHBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition to yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[de]isoquinoline core with hydroxyethoxy substituents. Its molecular formula is C18H18N4O5C_{18}H_{18}N_{4}O_{5}, and it has a molecular weight of 370.4 g/mol. The presence of multiple functional groups allows for diverse interactions with metal ions and biological molecules, making it suitable for various applications.

Chemosensing Applications

One of the most notable applications of 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its use as a fluorescent chemosensor. Research has demonstrated its ability to selectively coordinate with copper(II) ions, which is critical in environmental monitoring and biological systems.

Detection Mechanism

The chemosensor operates on the principle of fluorescence quenching upon binding to Cu2+^{2+}. This interaction leads to significant changes in the emission spectra, allowing for sensitive detection of copper ions in solution.

  • Stability Constant : A stability constant of 5.52 log units was reported, indicating strong binding affinity for Cu2+^{2+} over other divalent ions .
  • Anion Sensing : The sensor can also detect anionic phosphate derivatives through the displacement of the Cu2+^{2+} cation, resulting in recovery of luminescence .

Biological Studies

Super-resolution fluorescence microscopy studies showed high intracellular uptake of the chemosensor in HeLa cells, indicating its potential for biological applications. It was observed that the chemosensor localized in mitochondria and cell membranes, which are areas rich in ATP .

Biological Detection

The compound has also been explored for its capability to detect reactive oxygen species (ROS) and other biomolecules. For instance, it can form fluorescent products upon reaction with hypochlorite (ClO^{-}), which is relevant for monitoring oxidative stress in cells.

Photophysical Properties

The photophysical characteristics of 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been thoroughly investigated, revealing its potential as a fluorescent probe.

Fluorescence Characteristics

The compound exhibits strong fluorescence under UV light, which can be exploited in various imaging techniques. Its emission properties can be tuned by modifying the substituents on the benzo[de]isoquinoline core.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions that allow for the introduction of hydroxyethoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of naphthalimides are highly dependent on substituent type and position. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Naphthalimide Derivatives

Compound Name Substituents Key Properties/Applications References
Target Compound : 2-(2-(2-Hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 2-(2-Hydroxyethoxy)ethyl at imide nitrogen - Enhanced solubility due to hydrophilic side chain; potential intermediate for drug design
6-Bromo Derivative (6-Bromo-2-[2-(2-hydroxyethoxy)ethyl]-...) - Bromine at C6; 2-(2-hydroxyethoxy)ethyl at imide nitrogen - Bromine enables cross-coupling reactions; high purity (>99%)
7f : 6-((1H-Benzo[d]imidazol-2-yl)thio)-2-(2-hydroxyethyl)-... - Hydroxyethyl at imide nitrogen; benzimidazolethio at C6 - Antifungal activity (MIC: 0.5 µg/mL against C. albicans); high thermal stability (>250°C)
8c : 6-((4,6-Dimethylpyrimidin-2-yl)thio)-2-(2-hydroxyethyl)-... - Hydroxyethyl at imide nitrogen; dimethylpyrimidinylthio at C6 - Synergistic antifungal effects with fluconazole; purity 99.5%
NI3 : 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-... - Dimethylaminoethyl at imide nitrogen; allylamino at C6 - pH-sensitive fluorescence; metal ion sensor (e.g., Cu²⁺ detection)
CZ-NI-OH : 2-(9-ethylcarbazol-3-yl)-6-(2-hydroxyethoxy)-... - Carbazole at imide nitrogen; hydroxyethoxy at C6 - Room-temperature phosphorescence; optoelectronic applications

Key Findings from Comparative Studies

Antifungal Activity

Hydroxyethyl-substituted naphthalimides (e.g., 7f, 8c) exhibit potent antifungal activity due to their thioether-linked heterocyclic substituents. For instance, 7f shows a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, outperforming fluconazole in synergistic assays . In contrast, the target compound’s hydroxyethoxyethyl group may prioritize solubility over direct antifungal efficacy, suggesting its role as a precursor for bioactive derivatives.

Optoelectronic Properties

The position of substituents critically impacts photophysical behavior. NI3, with a dimethylaminoethyl group at the imide nitrogen, exhibits pH-dependent fluorescence due to protonation of the tertiary amine, enabling lysosomal targeting in cellular imaging . Conversely, CZ-NI-OH’s carbazole and hydroxyethoxy groups facilitate long-lived room-temperature phosphorescence, making it suitable for OLEDs and security inks .

Physicochemical Properties

  • Melting Points : Most hydroxyethyl/thioether-substituted naphthalimides exhibit high thermal stability (>250°C), attributed to strong intermolecular interactions and rigid planar cores .
  • Purity : Synthesized compounds typically achieve >99% purity via column chromatography or recrystallization .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethoxyethyl) enhance aqueous solubility, whereas hydrophobic groups (e.g., carbazole) favor organic solvents .

Biological Activity

The compound 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known as N-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , is a derivative of benzo[de]isoquinoline diones. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activities of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₄H₁₁NO₃
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 5450-40-8
  • Solubility :
    • DMF: 30 mg/ml
    • DMSO: 30 mg/ml
    • Ethanol: 1 mg/ml
  • Storage Conditions : Store at -20°C, protected from light .

Antiviral Activity

Research has identified this compound as a potential inhibitor of the hepatitis C virus (HCV) NS5B polymerase. A study demonstrated that certain derivatives of benzo[de]isoquinoline diones exhibited submicromolar potency against HCV replicons. The mechanism involves binding to the non-nucleoside binding site of NS5B, inhibiting viral replication without affecting other polymerases such as HIV-RT and Polio-pol .

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Antibacterial Activity : In vitro studies indicate that derivatives of benzo[de]isoquinoline diones exhibit bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM for different strains, indicating moderate to strong activity against these pathogens .
  • Antifungal Activity : The compound has been evaluated for antifungal potential, with varying degrees of efficacy reported against common fungal strains. However, specific MIC values were not consistently documented across studies.

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation is noteworthy. In comparative studies, it demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be approximately 62.216–124.432 μg/mL, which is significant when compared to standard treatments like ciprofloxacin .

Study on Antiviral Properties

A notable study published in PubMed focused on the inhibition of HCV by benzo[de]isoquinoline diones. The researchers highlighted that compounds with specific structural modifications showed enhanced activity against HCV NS5B polymerase, providing a promising avenue for drug development targeting viral infections .

Evaluation of Antimicrobial Efficacy

In another study examining the antibacterial properties of various derivatives, it was concluded that compounds similar to 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibited superior activity against resistant bacterial strains compared to traditional antibiotics. This was attributed to their unique mechanism of action that disrupts bacterial protein synthesis and cell wall integrity .

Q & A

Q. What are the common synthetic routes for 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-bromo-1,8-naphthalic anhydride is refluxed with monoethanolamine in ethanol to yield 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is further functionalized to introduce the hydroxyethoxyethyl group . Characterization involves 1^1H/13^13C NMR, mass spectrometry (HRMS), and elemental analysis to confirm structural integrity and purity. Reaction yields and melting points are critical metrics for optimization .

Q. How can researchers address solubility challenges for in vitro and in vivo studies of this compound?

Solubility protocols vary by application:

  • In vitro : Use polar aprotic solvents like DMSO or DMF. If insoluble, pre-dissolve in DMSO and dilute with aqueous buffers (e.g., saline with Tween 80) to maintain clarity .
  • In vivo : For oral administration, prepare suspensions in 0.5% carboxymethyl cellulose sodium (CMC-Na). For intravenous use, employ co-solvents (e.g., DMSO:Tween 80:Saline = 10:5:85) . Always validate solubility via dynamic light scattering (DLS) or UV-vis spectroscopy to ensure homogeneity.

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding patterns .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% is standard for biological studies) .
  • Melting Point Analysis : Compare observed values with literature to detect impurities .

Advanced Research Questions

Q. How can the compound’s photophysical properties be exploited in chemosensor design?

The naphthalimide core exhibits strong fluorescence, making it suitable for metal ion detection. For instance, modifying the 6-position with ethylenediamine (to introduce amino groups) enhances selectivity for Cu2+^{2+} or Fe3+^{3+}. The hydroxyethoxyethyl side chain improves water solubility, critical for sensor performance in physiological environments. Fluorescence quenching or shifts in emission maxima (e.g., 360 nm to 450 nm) are monitored for real-time ion detection .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent Effects : Introduce electron-donating groups (e.g., methoxy, piperazinyl) at the 6-position to enhance antifungal or antiproliferative activity. For example, 6-methoxy derivatives show synergistic effects with dynamic therapies .
  • Side Chain Modulation : Replace hydroxyethoxyethyl with morpholinoethyl or dimethylaminoethyl groups to alter lipophilicity and cellular uptake . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases or estrogen receptors .

Q. How do solvent polarity and pH influence the compound’s electronic absorption spectra?

The compound’s absorption maxima (λmax\lambda_{\text{max}}) shift with solvent polarity due to solvatochromism. In polar solvents (e.g., water or ethanol), λmax\lambda_{\text{max}} may red-shift by 10–20 nm compared to nonpolar solvents (e.g., chloroform). pH-sensitive groups (e.g., hydroxyl or amino) further modulate spectra; for example, protonation at acidic pH reduces conjugation, blue-shifting absorption .

Q. What in vitro models are appropriate for preliminary toxicity screening?

Use immortalized cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity via MTT assays. Solubility data (e.g., DMSO stock solutions diluted in culture media) must align with in vivo protocols to avoid solvent-induced artifacts. LC50_{50} values are benchmarked against clinical candidates (e.g., <10 µM for therapeutic potential) .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, catalyst) to improve yields beyond 60% .
  • Data Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with multiple techniques .

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